molecular formula C11H7ClF2O3 B8806073 Cyclopropanecarbonyl chloride, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)- CAS No. 1004294-65-8

Cyclopropanecarbonyl chloride, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-

Cat. No. B8806073
M. Wt: 260.62 g/mol
InChI Key: FVNYSBKXILOVTD-UHFFFAOYSA-N
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Patent
US08969386B2

Procedure details

To 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid (18.8 g, 78.0 mmol) in thionyl chloride (17.0 mL, 233 mmol) was added N,N-dimethylformamide (200 μL, 2.6 mmol). The reaction mixture was stirred at room temperature for 2 hours. Excess thionyl chloride and N,N-dimethylformamide were removed in vacuo and the resulting acid chloride was used directly in next step.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:17])[O:6][C:5]2[CH:7]=[CH:8][C:9]([C:11]3([C:14](O)=[O:15])[CH2:13][CH2:12]3)=[CH:10][C:4]=2[O:3]1.S(Cl)([Cl:20])=O.CN(C)C=O>>[F:1][C:2]1([F:17])[O:6][C:5]2[CH:7]=[CH:8][C:9]([C:11]3([C:14]([Cl:20])=[O:15])[CH2:13][CH2:12]3)=[CH:10][C:4]=2[O:3]1

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC(=C2)C2(CC2)C(=O)O)F
Name
Quantity
17 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 μL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride and N,N-dimethylformamide were removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1(OC2=C(O1)C=CC(=C2)C2(CC2)C(=O)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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